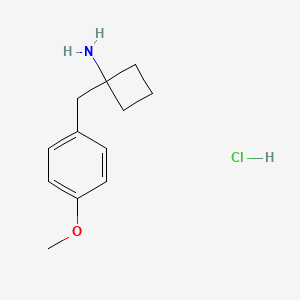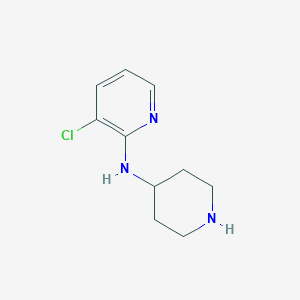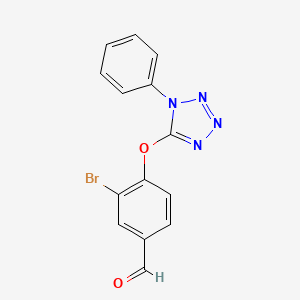
3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde is a versatile chemical compound with the molecular formula C14H9BrN4O2. It is known for its intricate molecular structure and is used in various scientific research applications. This compound is characterized by the presence of a bromine atom, a phenyl group, and a tetrazole ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde typically involves the following steps:
Tetrazole Formation: The formation of the tetrazole ring through a cyclization reaction.
Coupling Reaction: The coupling of the brominated benzaldehyde with the tetrazole ring.
The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and tetrazole ring play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzene
- 4-(1-Phenyltetrazol-5-yl)oxybenzaldehyde
- 3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzoic acid
Uniqueness
3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both a bromine atom and a tetrazole ring makes it particularly valuable in synthetic chemistry and research .
Properties
IUPAC Name |
3-bromo-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-12-8-10(9-20)6-7-13(12)21-14-16-17-18-19(14)11-4-2-1-3-5-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVVMJJILIKZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=C(C=C(C=C3)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
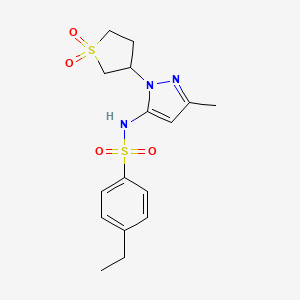
![2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2491105.png)
![1-(butan-2-yl)-3-(4-chlorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B2491106.png)
![1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2491107.png)
![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2491108.png)
![tert-butyl N-[3-(4-hydroxyphenyl)propyl]carbamate](/img/structure/B2491111.png)
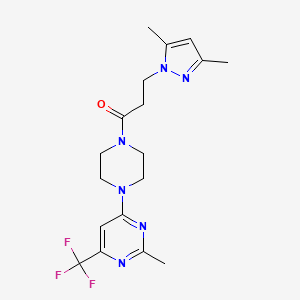
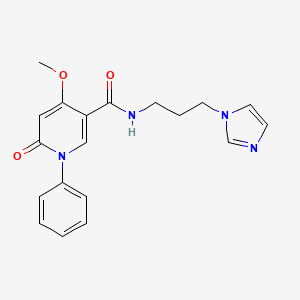

![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491118.png)
